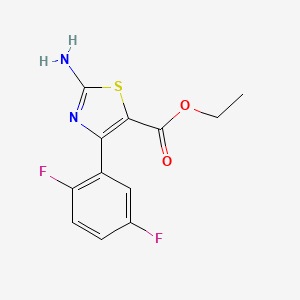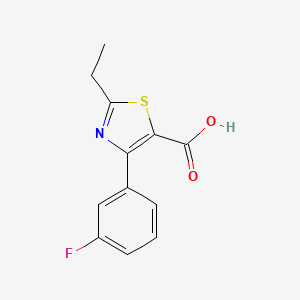
6-(3-Fluorophenyl)nicotinaldehyde
描述
6-(3-Fluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of nicotinaldehyde, where a fluorophenyl group is attached to the sixth position of the nicotinaldehyde ring
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 6-(3-Fluorophenyl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and nicotinic acid derivatives.
Condensation Reaction: The key step involves a condensation reaction between 3-fluorobenzaldehyde and a nicotinic acid derivative to form the desired product. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反应分析
Types of Reactions
6-(3-Fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 6-(3-Fluorophenyl)nicotinic acid.
Reduction: 6-(3-Fluorophenyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(3-Fluorophenyl)nicotinaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential biological activities.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(3-Fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
6-(4-Fluorophenyl)nicotinaldehyde: Similar structure with the fluorophenyl group at the fourth position.
6-(2-Fluorophenyl)nicotinaldehyde: Similar structure with the fluorophenyl group at the second position.
6-(3-Chlorophenyl)nicotinaldehyde: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
6-(3-Fluorophenyl)nicotinaldehyde is unique due to the specific positioning of the fluorophenyl group, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can also affect the compound’s electronic properties, making it distinct from its analogs.
属性
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXTZOPVKQNRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3043588.png)
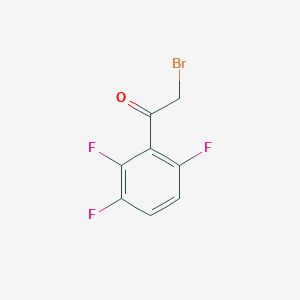
![(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine](/img/structure/B3043592.png)
![2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3043593.png)
![2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline](/img/structure/B3043595.png)
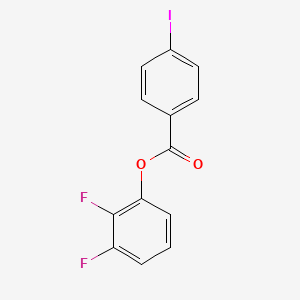
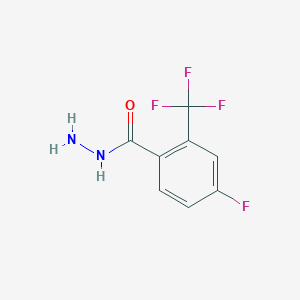
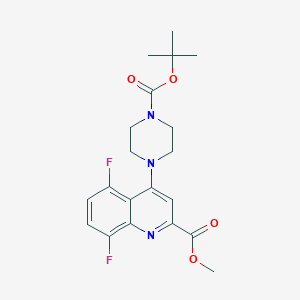
![Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B3043604.png)
![1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3043605.png)
![tert-Butyl 4-[4-(2,5-difluorophenyl)-5-ethoxycarbonylthiazol-2-yl]piperazine-1-carboxylate](/img/structure/B3043606.png)
![4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid](/img/structure/B3043607.png)
